2-Bromo-4-ethylbenzonitrile

Purity Procurement Specification

Researchers requiring bromobenzonitriles with predictable cross-coupling selectivity often face batch inconsistency from generic suppliers. 2-Bromo-4-ethylbenzonitrile (CAS 38678-87-4) resolves this with its defined ortho-bromo, para-ethyl substitution pattern, enabling reproducible yields in Suzuki-Miyaura and Buchwald-Hartwig aminations. • ≥98% purity minimizes byproduct formation in Pd-catalyzed couplings • Solid form (mp 42-44 °C) supports precise automated dispensing • Structurally validated for TBK1/IKKε kinase inhibitor SAR and conjugated polymer synthesis

Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
CAS No. 38678-87-4
Cat. No. B1375589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-ethylbenzonitrile
CAS38678-87-4
Molecular FormulaC9H8BrN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)C#N)Br
InChIInChI=1S/C9H8BrN/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5H,2H2,1H3
InChIKeyABQVGEQFWXVFNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-ethylbenzonitrile Building Block Specifications


2-Bromo-4-ethylbenzonitrile (CAS 38678-87-4) is a substituted aromatic nitrile with the molecular formula C₉H₈BrN and a molecular weight of 210.07 g/mol . As a member of the bromobenzonitrile class, it serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research [1]. Its core structure features a benzonitrile ring with a bromine atom at the ortho position and an ethyl group at the para position, enabling participation in diverse cross-coupling reactions [2]. The compound is commercially available with purities up to 98% and a melting point range of 42-44 °C .

Specification Enhanced purity grade minimizes side-reaction risk in multi-step synthesis.
Physical Form Crystalline powder simplifies precise weighing and automated dispensing.
Synthetic Utility Ortho-bromo handle enables diverse Pd-catalyzed cross-couplings.

2-Bromo-4-ethylbenzonitrile Structural Uniqueness


2-Bromo-4-ethylbenzonitrile exhibits distinct physicochemical and reactive properties that preclude simple interchange with other bromobenzonitriles. Its specific substitution pattern (ortho-bromo, para-ethyl) dictates its reactivity profile in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, where steric and electronic effects significantly impact yields and selectivities [1]. Furthermore, the ethyl group provides a different lipophilic contribution compared to analogs like 2-Bromo-4-methylbenzonitrile (logP difference) or 4-Bromo-2-ethylbenzonitrile (regioisomeric reactivity), directly influencing downstream physicochemical properties of final products . The evidence below quantifies these critical differentiators.

Regioisomeric mismatch

Ortho-bromo steric and electronic effects differ from the para-bromo isomer; coupling conditions may require re-optimization.

Lipophilicity shift

Ethyl group provides a different logP compared to the methyl analog, potentially altering downstream physicochemical profiles.

2-Bromo-4-ethylbenzonitrile vs. Analogs: Key Differentiators


Purity Advantage in Sensitive Chemistry

2-Bromo-4-ethylbenzonitrile is available from select vendors at a 98% purity specification, which represents a quantifiable improvement over the more common 95% grade offered for this compound and many generic bromobenzonitriles . This higher purity level reduces the potential for side reactions and simplifies purification, a key factor in cost-sensitive, multi-step syntheses.

Purity specification
Data to verify
98% (Target) vs 95% (Baseline)
+3 percentage points
Reduces impurity-driven side reactions
Vendor specification; verify for sensitive steps.
Purity Procurement Specification

Solid Physical Form for Handling

2-Bromo-4-ethylbenzonitrile is supplied as a powder with a melting point of 42-44 °C . This physical state contrasts with other substituted benzonitriles that are liquids or oils at room temperature. The solid, crystalline nature facilitates accurate weighing and handling, which is particularly advantageous in high-throughput experimentation and automated synthesis platforms.

Physical form
Class-level inference
Crystalline powder
mp 42–44 °C
Simplifies handling in automated workflows
Ambient stability; compare to liquid analogs.
Physical Form Handling Formulation

Regioisomeric Reactivity Profile

The specific regioisomer, 2-Bromo-4-ethylbenzonitrile (CAS 38678-87-4), has its bromine atom ortho to the nitrile group, whereas its isomer, 4-Bromo-2-ethylbenzonitrile (CAS 744200-38-2), has the bromine at the para position . This positional difference directly affects the electronic environment and steric accessibility of the bromine for cross-coupling reactions. The ortho-bromo substituent in the target compound is subject to steric hindrance from the nitrile group, leading to different reaction rates and optimal catalyst/ligand requirements compared to the less hindered para-bromo isomer [1].

Regioisomeric reactivity
Source review
Ortho-Br to CN vs Para-Br to CN
Steric & electronic differences
Correct regioisomer critical for coupling success
Based on Pd-catalyzed coupling principles.
Regioisomer Reactivity Cross-coupling

2-Bromo-4-ethylbenzonitrile Recommended Applications


Cross-Coupling for Drug Intermediates

The compound's bromine atom at the ortho position is a versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, as described in kinase inhibitor patents [1]. The higher purity grade (98%) ensures fewer byproducts in these sensitive couplings, while its solid form allows for precise automated dispensing.

Kinase Inhibitor Lead Optimization

Given its structural class is claimed as inhibitors of TBK1 and IKKε kinases for cancer and inflammatory disease treatment, this specific benzonitrile derivative is a rational choice for SAR studies exploring the effect of a para-ethyl substituent on potency and selectivity [1].

Material Science and Organic Electronics

The compound's unique combination of a rigid aromatic core, electron-withdrawing nitrile group, and bromine leaving group makes it a valuable monomer for synthesizing conjugated polymers or small-molecule semiconductors via metal-catalyzed cross-coupling, where precise control over molecular weight and end-group fidelity is essential.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Ortho-bromo coupling handle
Cross-coupling efficiency & byproduct profile
Kinase inhibitor SAR libraries
Para-ethyl substituent for scaffold diversification
Kinase selectivity & structure-activity relationships
Conjugated polymer monomers
Bifunctional aromatic building block
Molecular weight control & end-group fidelity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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